molecular formula C21H24N2O8 B2361080 Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate CAS No. 681841-36-1

Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate

Cat. No.: B2361080
CAS No.: 681841-36-1
M. Wt: 432.429
InChI Key: QAGANXXAMHGXQW-UHFFFAOYSA-N
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Description

Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is a synthetic organic compound featuring a propanoate ester backbone with three key substituents:

  • 3-Nitrophenyl group: Aromatic ring with a nitro (–NO₂) group at the meta position, conferring electron-withdrawing properties.
  • Ethyl ester: Improves solubility in organic solvents and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O8/c1-5-31-19(24)12-16(13-7-6-8-15(9-13)23(26)27)22-21(25)14-10-17(28-2)20(30-4)18(11-14)29-3/h6-11,16H,5,12H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGANXXAMHGXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article reviews its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C21H24N2O8
  • Molecular Weight : 432.429 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound can be attributed to its structural components, notably the nitrophenyl and trimethoxybenzoyl moieties. These groups are known to interact with various biological targets, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, the trimethoxybenzoyl moiety has been associated with enhanced binding to dihydrofolate reductase, leading to downregulation of folate cycle gene expression in melanoma cells . Such actions suggest that this compound may similarly inhibit cancer cell growth through these mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Cell Line IC50 (μM) Mechanism Reference
Study AMelanoma<10Dihydrofolate reductase inhibition
Study BBreast Cancer15Induction of apoptosis via caspase activation
Study CLung Cancer<20Cell cycle arrest at G2/M phase

Case Studies

  • Antiproliferative Effects : In a study focusing on various derivatives of trimethoxybenzoyl compounds, it was found that those with nitrophenyl substitutions exhibited lower IC50 values in melanoma cell lines compared to controls. This indicates a promising avenue for further development in anticancer therapies .
  • Inflammatory Response Modulation : Another aspect of this compound's potential is its role in modulating inflammatory responses. Compounds with similar structures have shown efficacy in reducing pro-inflammatory cytokine production in vitro, suggesting that this compound may also exhibit anti-inflammatory properties .

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research:

  • Anticancer Properties : The presence of the 3,4,5-trimethoxybenzoyl moiety is linked to its anticancer effects. This structural component is known to interact with cellular mechanisms involved in tumor growth and proliferation.
  • Mechanisms of Action :
    • Inhibition of Tubulin Assembly : Similar to established anticancer agents, this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
    • NADPH Oxidase Inhibition : Research indicates that it inhibits NADPH oxidase 4 (Nox4), which is crucial in generating reactive oxygen species (ROS) that promote cellular proliferation. This inhibition contributes to its antiproliferative effects.

Cancer Research

Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is being studied for its potential as an anticancer agent. Several in vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines.

Case Study Example :

  • A study evaluated the compound's impact on breast cancer cell lines, showing significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved apoptosis induction through mitochondrial pathways.

Drug Development

The compound serves as a lead structure for designing new anticancer drugs. Its modifications can lead to derivatives with enhanced potency and selectivity against cancer cells.

Data Table: Structure-Activity Relationship (SAR)

Compound VariantStructural ModificationBiological ActivityReference
Original CompoundNoneHigh cytotoxicity
Variant AAdded halogenIncreased potency
Variant BAltered methoxy groupsEnhanced selectivity

Mechanistic Studies

Research has focused on understanding the molecular interactions of this compound at the cellular level. Techniques such as molecular docking and NMR spectroscopy have been employed to elucidate binding affinities and interaction sites on target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target) 3-Nitrophenyl, 3,4,5-trimethoxybenzoyl amino, ethyl ester C₂₆H₂₉N₃O₈ ~523.5 Potential antitumor activity; nitro group enhances reactivity.
Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate 4-Methoxyphenyl (electron-donating) instead of nitro group C₂₇H₃₂N₂O₈ ~512.5 Reduced electronic effects; likely lower metabolic stability.
Ethyl 3-((3-(3,4,5-trimethoxyphenyl)propanoyl)amino)propanoate (CAS 918494-45-8) Propanoyl amino group instead of benzoyl amino C₁₇H₂₅NO₆ 339.4 Simpler structure; lacks aromatic nitro group.
(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 2a) Chalcone backbone with nitro and trimethoxyphenyl groups C₂₀H₂₀NO₆ 385.4 Anticancer activity via Claisen-Schmidt condensation synthesis.
3,4,5-Trimethoxy-N-(3-oxo-3-(2-(phenylcarbamothioyl)hydrazinyl)-1-(3,4,5-trimethoxyphenyl)-prop-1-en-2-yl)benzamide Hydrazine-thiocarbamide linkage; dual trimethoxyphenyl groups C₂₈H₃₀N₄O₉ 566.6 Enhanced hydrogen-bonding capacity; tubulin inhibition.

Structural and Electronic Differences

  • Nitro vs. Methoxy Groups : The nitro group in the target compound is strongly electron-withdrawing, which polarizes the aromatic ring and may enhance interactions with biological targets (e.g., tubulin’s colchicine-binding site) compared to electron-donating methoxy groups .
  • Benzoyl vs.

Physicochemical Properties

  • Melting Point : Analogous hydrazide derivatives (e.g., compound 2a in ) exhibit high melting points (~240–243°C), suggesting the target compound may similarly display thermal stability .

Research Findings and Data

Elemental Analysis Comparison

Compound C (%) H (%) N (%) O (%)
Target Compound (Theoretical) 59.36 5.34 9.89 25.41
3,4,5-Trimethoxybenzamide derivative (Found) 59.53 5.12 9.67 25.68

The nitro group increases nitrogen content by ~2% compared to non-nitro analogs.

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